molecular formula C12H21N3O3S B2644716 N-(2-cyclopropyl-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448131-51-8

N-(2-cyclopropyl-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2644716
CAS RN: 1448131-51-8
M. Wt: 287.38
InChI Key: NZMFGMAYOGOIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, also known as CP-471, 474, or Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain, inflammation, and arthritis. Celecoxib belongs to the class of COX-2 inhibitors, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, thereby reducing inflammation and pain without affecting the COX-1 enzyme, which is responsible for protecting the stomach lining.

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis and COX-2 Inhibition : A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the identification of potent and selective COX-2 inhibitors. This research emphasizes the role of sulfonamides in the development of anti-inflammatory drugs (Penning et al., 1997).

Carbonic Anhydrase Inhibition and Cytotoxicity : Another study investigated polymethoxylated-pyrazoline benzene sulfonamides for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. The research highlights sulfonamides' potential in cancer therapy and enzyme inhibition applications (Kucukoglu et al., 2016).

Molecular Synthesis and Drug Development

Parallel Medicinal Chemistry for Heterocyclic Sulfonamides : A study demonstrated the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides using a sulfur-functionalized aminoacrolein derivative. This methodology supports the rapid development of heterocyclic sulfonamides for potential therapeutic applications (Tucker et al., 2015).

Antimicrobial Activity

Synthesis and Antibacterial Evaluation : Novel heterocyclic compounds containing a sulfonamido moiety were synthesized and tested for their antibacterial activity, demonstrating the sulfonamides' potential as antibacterial agents. This study contributes to the search for new antimicrobial drugs (Azab et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Carbonic Anhydrase and Acetylcholinesterase Inhibition : Sulfonamide derivatives were synthesized and evaluated for their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. This research underscores the dual therapeutic potential of sulfonamides in treating conditions that may benefit from the inhibition of these enzymes (Ozgun et al., 2019).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S/c1-8-11(9(2)15(4)14-8)19(17,18)13-7-12(3,16)10-5-6-10/h10,13,16H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMFGMAYOGOIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

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